3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is a chemical compound that belongs to the family of thiadiazoles. Thiadiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure. 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of medicine.
Mechanism Of Action
The mechanism of action of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical And Physiological Effects
Studies have shown that 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole exhibits significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to exhibit significant antioxidant activity, making it a potential candidate for the development of antioxidant drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases, particularly cancer. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole. One potential direction is the development of new anticancer drugs based on this compound. Another potential direction is the study of its potential as an antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Scientific Research Applications
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole has been studied for its potential applications in various scientific research fields. One of its most promising applications is in the field of medicine, where it has shown potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole exhibits significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
3-chloro-5-thiophen-2-ylsulfanyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S3/c7-5-8-6(12-9-5)11-4-2-1-3-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKTZFIFFTJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=NC(=NS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375693 | |
Record name | 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole | |
CAS RN |
98816-24-1 | |
Record name | 3-Chloro-5-(thiophen-2-ylthio)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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